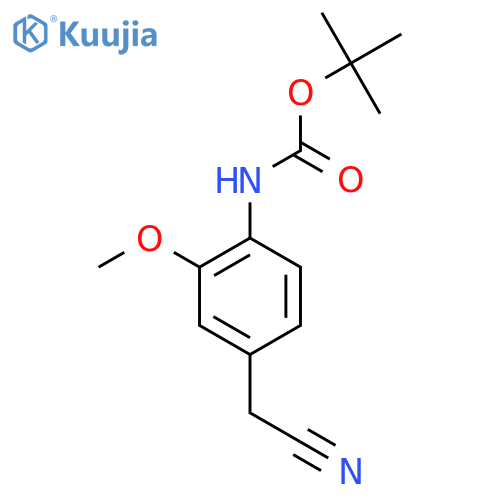Cas no 1892089-35-8 (tert-butyl N-4-(cyanomethyl)-2-methoxyphenylcarbamate)
tert-butyl N-4-(シアノメチル)-2-メトキシフェニルカルバメートは、有機合成中間体として重要な化合物です。シアノメチル基とメトキシ基を有する芳香環構造に、tert-ブトキシカルボニル(Boc)保護基が導入された特徴的な分子設計を有します。Boc保護基の存在により、アミン部位の選択的な保護・脱保護が可能であり、医薬品中間体や精密有機合成において高い有用性を示します。特にペプチド合成やヘテロ環化合物の構築において、官能基相容性に優れた保護基として活用されます。高い化学的安定性と穏和な脱保護条件が特長で、多段階合成プロセスにおける信頼性の高い試薬として知られています。

1892089-35-8 structure
商品名:tert-butyl N-4-(cyanomethyl)-2-methoxyphenylcarbamate
tert-butyl N-4-(cyanomethyl)-2-methoxyphenylcarbamate 化学的及び物理的性質
名前と識別子
-
- tert-butyl N-4-(cyanomethyl)-2-methoxyphenylcarbamate
- tert-butyl N-[4-(cyanomethyl)-2-methoxyphenyl]carbamate
- 1892089-35-8
- EN300-1902850
-
- インチ: 1S/C14H18N2O3/c1-14(2,3)19-13(17)16-11-6-5-10(7-8-15)9-12(11)18-4/h5-6,9H,7H2,1-4H3,(H,16,17)
- InChIKey: HLBODTIORRSOPL-UHFFFAOYSA-N
- ほほえんだ: O(C(NC1C=CC(CC#N)=CC=1OC)=O)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 262.13174244g/mol
- どういたいしつりょう: 262.13174244g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 5
- 複雑さ: 353
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 71.4Ų
- 疎水性パラメータ計算基準値(XlogP): 2.1
tert-butyl N-4-(cyanomethyl)-2-methoxyphenylcarbamate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1902850-10.0g |
tert-butyl N-[4-(cyanomethyl)-2-methoxyphenyl]carbamate |
1892089-35-8 | 10g |
$4236.0 | 2023-06-02 | ||
| Enamine | EN300-1902850-2.5g |
tert-butyl N-[4-(cyanomethyl)-2-methoxyphenyl]carbamate |
1892089-35-8 | 2.5g |
$978.0 | 2023-09-18 | ||
| Enamine | EN300-1902850-5.0g |
tert-butyl N-[4-(cyanomethyl)-2-methoxyphenyl]carbamate |
1892089-35-8 | 5g |
$2858.0 | 2023-06-02 | ||
| Enamine | EN300-1902850-0.5g |
tert-butyl N-[4-(cyanomethyl)-2-methoxyphenyl]carbamate |
1892089-35-8 | 0.5g |
$479.0 | 2023-09-18 | ||
| Enamine | EN300-1902850-1g |
tert-butyl N-[4-(cyanomethyl)-2-methoxyphenyl]carbamate |
1892089-35-8 | 1g |
$499.0 | 2023-09-18 | ||
| Enamine | EN300-1902850-0.25g |
tert-butyl N-[4-(cyanomethyl)-2-methoxyphenyl]carbamate |
1892089-35-8 | 0.25g |
$459.0 | 2023-09-18 | ||
| Enamine | EN300-1902850-1.0g |
tert-butyl N-[4-(cyanomethyl)-2-methoxyphenyl]carbamate |
1892089-35-8 | 1g |
$986.0 | 2023-06-02 | ||
| Enamine | EN300-1902850-0.05g |
tert-butyl N-[4-(cyanomethyl)-2-methoxyphenyl]carbamate |
1892089-35-8 | 0.05g |
$419.0 | 2023-09-18 | ||
| Enamine | EN300-1902850-0.1g |
tert-butyl N-[4-(cyanomethyl)-2-methoxyphenyl]carbamate |
1892089-35-8 | 0.1g |
$439.0 | 2023-09-18 | ||
| Enamine | EN300-1902850-10g |
tert-butyl N-[4-(cyanomethyl)-2-methoxyphenyl]carbamate |
1892089-35-8 | 10g |
$2146.0 | 2023-09-18 |
tert-butyl N-4-(cyanomethyl)-2-methoxyphenylcarbamate 関連文献
-
Liang-Wei Zhu,Wu Yang,Ling-Shu Wan,Zhi-Kang Xu Polym. Chem., 2014,5, 5175-5182
-
Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221
-
Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403
-
Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162
-
Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215
1892089-35-8 (tert-butyl N-4-(cyanomethyl)-2-methoxyphenylcarbamate) 関連製品
- 860784-75-4(N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide)
- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)
- 1361490-29-0(4,3',4',5'-Tetrachloro-2,3,5,6-tetrafluorobiphenyl)
- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)
- 68551-17-7(Isoalkanes, C10-13)
- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)
- 1993365-96-0(2-{[(1S,2S)-2-Hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol)
- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)
- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)
- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)
推奨される供給者
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬
